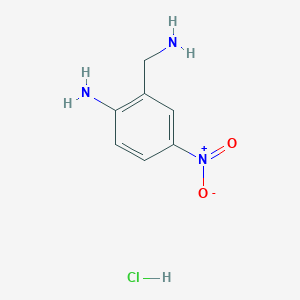

2-(Aminomethyl)-4-nitroaniline hydrochloride

Description

Its molecular formula is C₇H₈N₃O₂·HCl, with a molecular weight of approximately 215.62 g/mol (base) + 36.46 g/mol (HCl) = 252.08 g/mol. The compound is structurally related to intermediates used in pharmaceutical synthesis, such as Milnacipran Hydrochloride, which shares the aminomethyl motif but incorporates a cyclopropane-carboxamide backbone .

Key features include:

- Electron-withdrawing nitro group: Reduces the basicity of the aromatic amine and stabilizes the molecule against electrophilic attack.

- Aminomethyl substituent: Enhances solubility in polar solvents (e.g., water, ethanol) due to protonation of the amine group in acidic conditions.

Properties

IUPAC Name |

2-(aminomethyl)-4-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;/h1-3H,4,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEPJUDHODRVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-nitroaniline hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of the aminomethyl group. One common method includes the nitration of 4-nitroaniline, followed by a reductive amination process to introduce the aminomethyl group. The final step involves the conversion to the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-nitroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(Aminomethyl)-4-nitroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-nitroaniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Aminomethyl)-4-nitroaniline hydrochloride with analogs containing aromatic amines, nitro groups, or alkylamine substituents:

Physicochemical Properties and Reactivity

- Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to 4-nitroaniline hydrochloride, which requires acidic conditions for dissolution . In contrast, 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride () exhibits higher hydrophilicity due to its tertiary amine and extended alkyl chain .

- Basicity: The nitro group in 2-(Aminomethyl)-4-nitroaniline HCl reduces the pKa of the aromatic amine (~1–2) compared to unsubstituted aniline (pKa ~4.6). This is less basic than 4-Chloro-2-methylaniline HCl (pKa ~3–4), where the electron-donating methyl group slightly counteracts the chloro substituent’s withdrawal .

- Thermal Stability: Nitroaromatics like 4-nitroaniline HCl decompose at elevated temperatures (>200°C), releasing NOx gases.

Research Findings and Key Insights

- Reactivity: The ortho-aminomethyl group in 2-(Aminomethyl)-4-nitroaniline HCl facilitates regioselective electrophilic substitution at the meta position relative to the nitro group. This contrasts with 4-nitroaniline HCl, where substitution is sterically hindered at the para position . In acetylation reactions (), nitroaniline derivatives undergo selective protection of amine groups, suggesting similar pathways for the target compound .

- Toxicity: Nitroaromatics are generally toxic and mutagenic. The aminomethyl group may mitigate this by enhancing excretion via renal clearance, as seen in structurally related drugs .

Biological Activity

2-(Aminomethyl)-4-nitroaniline hydrochloride, with the molecular formula C₇H₉ClN₄O₂ and a molecular weight of approximately 203.63 g/mol, is a significant compound in various scientific fields. This compound features both an aminomethyl group and a nitro group attached to an aniline ring, which enhances its solubility in water and broadens its applicability in chemistry and biology.

The compound undergoes various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group under specific conditions.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The aminomethyl group can participate in substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 2-(Aminomethyl)-4-nitroaniline hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, while the nitro group can engage in redox reactions, influencing the compound's biological effects.

Applications in Research

This compound has been investigated for several biological applications:

- Enzyme Interactions : It serves as a probe in biochemical assays, helping to study enzyme interactions.

- Drug Development : Its derivatives are explored for potential therapeutic effects, particularly in medicinal chemistry.

- Biomedical Applications : Polymers synthesized from this compound exhibit biocompatibility, making them suitable for biomedical applications.

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of 2-(Aminomethyl)-4-nitroaniline hydrochloride against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest potential applications in developing antimicrobial agents .

Study on Enzyme Inhibition

Another study focused on the inhibition of specific enzymes by 2-(Aminomethyl)-4-nitroaniline hydrochloride. It was found to inhibit the activity of certain proteases, which are crucial for various biological processes. The inhibition kinetics were analyzed, revealing a competitive inhibition mechanism:

- Enzyme : Trypsin

- Inhibition Constant (Ki) : 12 µM

This indicates that the compound may serve as a valuable tool in studying protease functions and developing inhibitors for therapeutic purposes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(Aminomethyl)-4-nitroaniline hydrochloride, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-5-nitroaniline hydrochloride | Nitro group at position 5 | Moderate antibacterial activity |

| 4-(Aminomethyl)-2-nitroaniline hydrochloride | Nitro group at position 2 | Limited enzyme inhibition |

| 2-(Aminomethyl)-4-chloroaniline hydrochloride | Chlorine substituent | Enhanced antimicrobial properties |

The presence of both the aminomethyl and nitro groups in 2-(Aminomethyl)-4-nitroaniline hydrochloride contributes to its distinct reactivity and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-(Aminomethyl)-4-nitroaniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitroaniline derivatives reacting with aminomethylating agents (e.g., formaldehyde-ammonia systems) followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

- Reaction Optimization : Adjust molar ratios of precursors (e.g., 4-nitroaniline to formaldehyde) to minimize byproducts.

- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

- Stability Control : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the aminomethyl group .

Q. What spectroscopic techniques are most effective for characterizing 2-(Aminomethyl)-4-nitroaniline hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and aminomethyl groups (δ 3.0–4.0 ppm). Use DMSO-d₆ as a solvent to enhance signal splitting .

- FT-IR : Confirm NH₂ stretching (3300–3500 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ expected at ~217.6 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine precise melting points under controlled heating rates (e.g., 5°C/min) to account for polymorphic variations .

- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–12) to map pH-dependent solubility, noting ionic strength effects .

- HPLC-PDA Purity Analysis : Quantify impurities (e.g., unreacted 4-nitroaniline) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with acyl chlorides (e.g., acetyl chloride) via in-situ NMR or UV-Vis to track intermediate formation .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict reactivity at the aminomethyl group versus nitro group positions .

- Competitive Reactivity Assays : Compare yields of products (e.g., amides vs. nitration byproducts) under varying temperatures (25–80°C) .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor in cancer therapy?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .

- Molecular Docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets .

- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What experimental designs are critical for stability studies under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways .

- HPLC-MS/MS Degradant Analysis : Characterize oxidation products (e.g., nitro-to-nitrito conversion) using high-resolution mass spectrometry .

- pH Stability Profiling : Store solutions at pH 3–9 and monitor hydrolysis via ¹H NMR peak integration over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.